molecular formula C13H11ClFN3O4S2 B2717242 2-(4-Chlorophenyl)-7-fluoro-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide CAS No. 1024203-38-0

2-(4-Chlorophenyl)-7-fluoro-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide

Cat. No. B2717242
CAS RN: 1024203-38-0
M. Wt: 391.82
InChI Key: AAYUWDTZXPRAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-7-fluoro-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide is a useful research compound. Its molecular formula is C13H11ClFN3O4S2 and its molecular weight is 391.82. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-7-fluoro-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-7-fluoro-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity and Anticancer Potential

Research on novel sulfonamide derivatives, including compounds structurally related to 2-(4-Chlorophenyl)-7-fluoro-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide, has shown promising results in the context of anticancer activity. Specifically, studies have demonstrated the synthesis of sulfonamide derivatives with various moieties that exhibit in vitro anticancer activity against breast and colon cancer cell lines. Among these compounds, certain derivatives have been highlighted for their potent cytotoxic effects against cancer cells, comparable or superior to reference drugs like 5-fluorouracil (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Anti-inflammatory and Analgesic Properties

Further research has explored the anti-inflammatory and analgesic properties of quinazolinone derivatives, including compounds with a structural basis akin to the mentioned sulfonamide. These studies have synthesized derivatives that were screened for potential anti-inflammatory and analgesic activities, suggesting the versatility and therapeutic potential of these compounds in managing pain and inflammation (Farag et al., 2012).

Antiviral Applications

Investigations into the antiviral efficacy of sulfonamide-based compounds have led to the synthesis of derivatives with potential activity against viruses like the tobacco mosaic virus. These studies provide insights into the structural requirements and functional modifications necessary to enhance antiviral properties, expanding the potential therapeutic applications of these compounds (Chen et al., 2010).

Kinetic and Mechanistic Studies

The reactivity and catalytic properties of related compounds have been explored through kinetic and mechanistic studies. Such research has implications for understanding the fundamental chemical properties of these compounds and their potential applications in catalysis and synthetic chemistry. For example, studies on oxorhenium(V) oxazoline complexes offer insights into oxygen atom transfer reactions, highlighting the diverse reactivity and application spectrum of sulfonamide derivatives (Arias, Newlands, & Abu‐Omar, 2001).

properties

IUPAC Name

3-(4-chlorophenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O4S2/c14-8-3-1-7(2-4-8)13-17-10-5-9(15)11(23(16,19)20)6-12(10)24(21,22)18-13/h1-6,13,17-18H,(H2,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYUWDTZXPRAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-7-fluoro-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide

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